molecular formula C29H24O15 B137739 Bis(acetoxymethyl)cromoglycate CAS No. 131619-07-3

Bis(acetoxymethyl)cromoglycate

Cat. No. B137739
M. Wt: 612.5 g/mol
InChI Key: RIEJXTNOHSBUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(acetoxymethyl)cromoglycate (BAMCG) is a chemical compound that is widely used in scientific research, particularly in the field of pharmacology. It is an ester of cromoglycate, which is a medication used to treat asthma and allergic rhinitis. BAMCG has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential applications in the treatment of various diseases.

Mechanism Of Action

Bis(acetoxymethyl)cromoglycate is a potent inhibitor of mast cell degranulation and histamine release. It works by binding to the high-affinity IgE receptor on mast cells, thereby preventing the release of histamine and other inflammatory mediators. This action is thought to be mediated by the activation of protein kinase C and the inhibition of calcium influx into mast cells.

Biochemical And Physiological Effects

Bis(acetoxymethyl)cromoglycate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of cytokines such as TNF-alpha and IL-6 from mast cells. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation. In addition, Bis(acetoxymethyl)cromoglycate has been shown to have anti-proliferative effects on certain cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bis(acetoxymethyl)cromoglycate in lab experiments is its potency and specificity. It is a highly specific inhibitor of mast cell degranulation and histamine release, which makes it a valuable tool for investigating the role of mast cells in various diseases. However, one limitation of using Bis(acetoxymethyl)cromoglycate is that it can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on Bis(acetoxymethyl)cromoglycate. One area of interest is the potential use of Bis(acetoxymethyl)cromoglycate in the treatment of various diseases such as asthma, allergies, and cancer. Another area of interest is the development of new and more specific inhibitors of mast cell degranulation and histamine release. Finally, there is a need for further research to elucidate the precise mechanism of action of Bis(acetoxymethyl)cromoglycate and its effects on other cellular pathways.

Synthesis Methods

Bis(acetoxymethyl)cromoglycate can be synthesized by the reaction of cromoglycate with acetic anhydride and pyridine. The reaction produces a white crystalline powder that is soluble in water and alcohol. The purity of the compound can be determined by chromatographic techniques such as HPLC or TLC.

Scientific Research Applications

Bis(acetoxymethyl)cromoglycate has been extensively used in scientific research as a tool to investigate the role of mast cells in various diseases such as asthma, allergies, and inflammatory bowel disease. It has also been used to study the effects of various drugs on mast cell degranulation and histamine release. In addition, Bis(acetoxymethyl)cromoglycate has been used to investigate the role of mast cells in cancer and autoimmune diseases.

properties

CAS RN

131619-07-3

Product Name

Bis(acetoxymethyl)cromoglycate

Molecular Formula

C29H24O15

Molecular Weight

612.5 g/mol

IUPAC Name

acetyloxymethyl 5-[3-[2-(acetyloxymethoxycarbonyl)-4-oxochromen-5-yl]oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C29H24O15/c1-15(30)39-13-41-28(35)24-9-18(33)26-20(5-3-7-22(26)43-24)37-11-17(32)12-38-21-6-4-8-23-27(21)19(34)10-25(44-23)29(36)42-14-40-16(2)31/h3-10,17,32H,11-14H2,1-2H3

InChI Key

RIEJXTNOHSBUQV-UHFFFAOYSA-N

SMILES

CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O

Canonical SMILES

CC(=O)OCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCOC(=O)C)O

Other CAS RN

131619-07-3

synonyms

1,3-bis((2'-(((acetoxymethyl)oxy)carbonyl)chromon-5'-yl)oxy)-2-hydroxypropane
bis(acetoxymethyl)cromoglycate
CG-AM

Origin of Product

United States

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